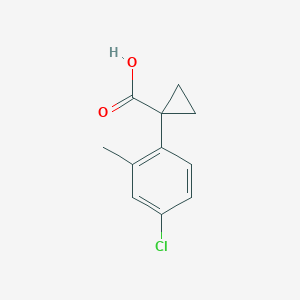

1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOUXBIGBPDTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Alkene Precursors and Ring Closure

A common synthetic approach to cyclopropane carboxylic acids involves the cyclopropanation of suitably substituted alkenes or vinyl precursors. The key steps include:

Formation of Dihalovinyl Acid Intermediates: Starting from a substituted aromatic compound, dihalovinyl acid intermediates can be prepared. For example, a compound of general formula IV (substituted aromatic vinyl derivatives) can be reacted with carbon tetrahalides (e.g., CCl4) in the presence of catalysts such as iron salts plus benzoin to generate halogenated intermediates (compound II).

Ring Closure and Dehydrohalogenation: The alkali metal salt of the halogenated intermediate undergoes ring closure via base-mediated dehydrohalogenation, often requiring two moles of hydroxide per mole of starting material. This step results in the formation of cyclopropane rings bearing carboxylate groups.

Hydrolysis and Decarboxylation: The intermediate cyano compounds formed in some routes can be hydrolyzed to yield the desired cyclopropane carboxylic acid. Decarboxylation steps may be involved depending on the specific intermediate used.

This method is advantageous because it allows direct construction of the cyclopropane ring from vinyl precursors and can be adapted to various substituted aromatic systems.

Esterification and Subsequent Hydrolysis

Another route involves the synthesis of cyclopropane carboxylic acid esters, followed by hydrolysis to the free acid:

Ester Formation: Ethyl or tert-butyl esters of cyclopropane carboxylic acids can be synthesized via nucleophilic substitution or amidation reactions involving cyclopropane amine derivatives and substituted aromatic sulfonyl chlorides or acid chlorides. For instance, ethyl 1-aminocyclopropane-1-carboxylate hydrochloride reacts with substituted sulfonyl chlorides in the presence of bases like DIPEA and catalysts such as DMAP to yield esters in high yields (~94%).

Hydrolysis to Acid: The ester intermediates can be hydrolyzed under acidic or basic conditions to afford the free carboxylic acid. For example, treatment with aqueous HCl or NaOH followed by acidification precipitates the cyclopropane carboxylic acid.

This approach offers good control over purity and stereochemistry and is useful when preparing derivatives or when direct cyclopropanation is challenging.

Use of Vinylpyrimidines and Alkali Carbonates in Cyclopropanation

A more recent synthetic strategy involves:

Reaction of Vinylpyrimidines with Bromoacetates: Vinyl-substituted heterocycles such as 4-methyl-2-vinylpyrimidine react with tert-butyl bromoacetate in the presence of cesium carbonate as a base in anhydrous acetonitrile. The reaction proceeds via nucleophilic substitution and intramolecular cyclization to yield cyclopropane carboxylate esters.

Isolation and Purification: The reaction mixture is subjected to filtration, extraction, and acid-base workup to isolate the cyclopropane carboxylic acid after hydrolysis of the ester.

This method is notable for its mild conditions (room temperature to 80 °C) and good yields (~58% overall in three steps), and it can be adapted for substituted aromatic systems including chloro- and methyl-substituted phenyl rings.

Oxidation of Cyclopropyl Ketones to Cyclopropane Carboxylic Acids

Another pathway involves:

Oxidation of 1-(4-Chlorophenyl)cyclopropyl Ketones: Starting from 1-fluoro-cyclopropyl-4-chlorophenyl ketone, oxidation using peroxy acids such as m-chloroperbenzoic acid in the presence of sodium hydroxide followed by acidification yields the corresponding cyclopropane carboxylic acid.

Advantages: This method provides high purity and good yields and uses readily available starting materials.

This oxidation approach is particularly useful when the ketone precursor is accessible and when the target acid requires specific substitution patterns on the phenyl ring.

Condensation of Phosphonic Acid Esters with Cyclopropane Aldehydes

A classical synthetic method involves:

Wittig-type Condensation: 1-Phenyl-alkane-phosphonic acid esters react with 2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid alkyl esters in the presence of bases such as potassium tert-butylate in solvents like tetrahydrofuran at controlled temperatures (10–80 °C).

Workup and Purification: After reaction completion, the mixture is diluted, extracted with organic solvents, dried, and purified by vacuum distillation.

Solvent and Base Selection: Various solvents (e.g., pentane, benzene, toluene, diethyl ether) and acid acceptors (e.g., sodium carbonate, potassium carbonate, triethylamine) can be employed to optimize yields and purity.

This approach is useful for synthesizing phenyl-substituted cyclopropane carboxylic acid derivatives with control over alkyl substituents.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The ring closure approach (Method 1) requires careful stoichiometric control of hydroxide ions to ensure efficient cyclopropane formation without overreaction or side products.

Ester formation (Method 2) benefits from the use of catalysts like DMAP and bases such as DIPEA to promote nucleophilic substitution, achieving high yields and purity in the ester intermediate stage.

The vinylpyrimidine alkylation method (Method 3) demonstrates that cesium carbonate is an effective base for promoting cyclopropanation under relatively mild conditions, with subsequent acid-base workup yielding the free acid cleanly.

Oxidation of cyclopropyl ketones (Method 4) using m-chloroperbenzoic acid is a selective and scalable route, facilitating access to cyclopropane carboxylic acids with halogenated aromatic rings, which are valuable intermediates in agrochemical synthesis.

The Wittig-type condensation (Method 5) offers a classical and flexible synthetic route with a broad choice of solvents and acid acceptors, allowing fine-tuning of reaction conditions for optimal yield and purity.

This comprehensive analysis consolidates diverse preparation methods for 1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid and related compounds, highlighting the synthetic versatility and practical considerations for each route. The choice of method depends on available starting materials, desired purity, scale, and substitution pattern on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or esters.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylates, esters.

Reduction: Alcohols, alkanes.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-(4-chloro-2-methylphenyl)cyclopropane-1-carboxylic acid is in the pharmaceutical industry, particularly in drug design and synthesis. Its structure allows for potential interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study:

Research has indicated that compounds with similar cyclopropane structures exhibit anti-inflammatory and analgesic properties. For instance, derivatives of cyclopropane carboxylic acids have been studied for their effectiveness in treating conditions like arthritis and chronic pain syndromes .

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. The chlorinated aromatic structure can enhance biological activity against pests while potentially reducing toxicity to non-target organisms.

Research Insights:

Studies have shown that chlorinated phenyl compounds can disrupt the endocrine systems of pests, leading to their elimination without affecting beneficial species . This aspect could be pivotal in developing environmentally friendly agricultural solutions.

Material Science

In material science, this compound can be utilized as a building block for polymers and other materials. Its unique cyclopropane ring may impart desirable mechanical properties to polymer matrices.

Application Example:

The incorporation of cyclopropane derivatives into polymer chains has been shown to enhance thermal stability and mechanical strength. This makes them suitable for applications in high-performance materials used in aerospace and automotive industries .

Data Table: Comparative Analysis of Applications

| Application Area | Potential Benefits | Relevant Studies/Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, analgesic properties | Derivatives show efficacy in pain management |

| Agricultural Chemistry | Eco-friendly pest control | Disruption of endocrine systems in pests |

| Material Science | Enhanced mechanical properties | Improved thermal stability in polymers |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in molecular targets, affecting their conformation and function. The chlorine atom on the phenyl ring can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following cyclopropane-carboxylic acid derivatives share structural similarities with the target compound, differing in substituent type, position, or stereochemistry:

Key Structural Observations :

- Substituent Effects : Chloro and methyl groups on the phenyl ring (as in the target compound) enhance lipophilicity compared to fluorinated (e.g., 4-chloro-2-fluoro analog) or methoxy-substituted derivatives. Fluorine may improve metabolic stability due to its electronegativity .

- Cyclopropane Modifications: Substituents on the cyclopropane ring (e.g., cyano, methoxycarbonyl) alter steric hindrance and hydrogen-bonding capacity, impacting solubility and target binding .

Physicochemical Properties

Data from analogs suggest trends in key properties:

Notable Findings:

- Acidity : The pKa of the carboxylic acid group in fluorinated analogs (~3.81) aligns with typical values for aromatic cyclopropane-carboxylic acids, suggesting moderate solubility in aqueous buffers at physiological pH .

- Thermal Stability : Higher predicted boiling points for halogenated derivatives (e.g., 331.7°C for the 4-chloro-2-fluoro analog) indicate robust thermal stability, advantageous for synthetic handling .

Biological Activity

1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in various biological and chemical applications. This compound's unique structure, characterized by a cyclopropane ring and a chloro-substituted phenyl group, allows it to interact with biological systems in significant ways. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is CHClO. The presence of the cyclopropane ring introduces strain that can influence molecular interactions, while the chlorine atom can participate in halogen bonding, enhancing its reactivity with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The strain in the cyclopropane ring can alter the conformation of target proteins, potentially leading to changes in enzymatic function or receptor signaling pathways .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of enzymes involved in various metabolic pathways. For example, it has been studied for its potential to inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme crucial for ethylene biosynthesis in plants. This inhibition can affect fruit ripening processes, making it a candidate for agricultural applications aimed at prolonging shelf life and improving quality .

Antimicrobial Properties

Preliminary studies suggest that derivatives of cyclopropane carboxylic acids exhibit antimicrobial activity. The structural features of this compound may enhance its effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy remains limited .

In Silico Studies

In silico docking studies have shown that this compound exhibits favorable binding characteristics with ACO2. The binding free energy and interaction profiles indicate that this compound could serve as a lead structure for developing new inhibitors targeting ethylene biosynthesis .

Comparative Analysis

A comparative analysis of binding affinities among various cyclopropane derivatives revealed that this compound has a competitive edge over other known inhibitors. Table 1 summarizes the docking results and binding constants for several related compounds:

| Compound Name | ΔG (kcal/mol) | Binding Constant (Kb, M) |

|---|---|---|

| (E)-2-phenylcyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10 |

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10 |

| This compound | -6.2 | 3.53 × 10 |

| Pyrazinoic acid | -5.3 | 7.61 × 10 |

Applications in Drug Design

The unique properties of this compound make it a valuable candidate in drug design, particularly for developing inhibitors targeting ethylene biosynthesis or other metabolic pathways affected by cyclic compounds. Its ability to alter enzyme activity suggests potential therapeutic uses in both agriculture and medicine .

Q & A

Q. Critical Conditions :

- Catalysts : Palladium/copper for cross-coupling steps.

- Solvents : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency.

- Temperature : Controlled heating (50–80°C) to avoid ring strain-induced decomposition .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, cyclopropane CH₂ at δ 1.5–2.0 ppm).

- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary cyclopropane carbons.

- Infrared Spectroscopy (IR) : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical for research-grade material) .

Advanced: How do steric and electronic effects of the 4-chloro and 2-methyl groups influence reactivity in nucleophilic acyl substitution?

Answer:

- Electronic Effects :

- The 4-chloro substituent is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, thereby enhancing reactivity toward nucleophiles (e.g., amines, alcohols).

- The 2-methyl group provides steric hindrance, potentially slowing reactions at the ortho position.

- Steric Effects :

- Methyl substitution at the 2-position may restrict access to the carboxylic acid moiety, necessitating bulky base catalysts (e.g., DBU) for efficient esterification .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous cyclopropane derivatives?

Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables.

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing chloro with methoxy) to correlate structural features with bioactivity .

- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes/receptors, identifying key interactions (e.g., halogen bonding with 4-chloro group) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl).

- Waste Disposal : Segregate acidic waste and neutralize before disposal to comply with environmental regulations .

Advanced: What computational methods predict the conformational stability of the cyclopropane ring?

Answer:

- Density Functional Theory (DFT) : Calculates bond angles and strain energy (e.g., cyclopropane ring strain ~27 kcal/mol).

- Molecular Dynamics (MD) Simulations : Assess thermal stability under physiological conditions (e.g., 310 K for drug design applications).

- X-ray Crystallography : Validates computational predictions by resolving crystal packing effects on ring geometry .

Advanced: How does the compound’s stereoelectronic profile affect its utility as a building block in drug discovery?

Answer:

- Ring Strain : The cyclopropane’s high strain energy enhances reactivity, enabling selective ring-opening reactions (e.g., with nucleophiles) to generate diverse scaffolds.

- Bioisosteric Potential : The carboxylic acid group mimics natural substrates (e.g., amino acids), facilitating enzyme inhibition studies.

- Metabolic Stability : Chloro and methyl groups reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .

Basic: What are the solubility characteristics of this compound in common laboratory solvents?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.